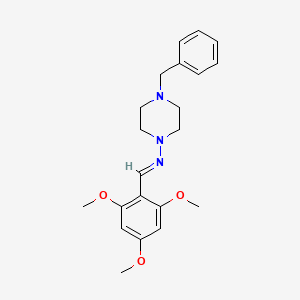![molecular formula C21H22N4O2 B5519622 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)
2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section would typically cover the relevance and significance of triazole derivatives in chemical research due to their diverse biological activities and applications in medicinal chemistry. Triazole compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties, among others.
Synthesis Analysis
Research on the synthesis of triazole derivatives often involves cyclization reactions and the use of various aldehydes and acyl chlorides. For instance, Panchal and Patel (2011) describe the preparation of triazole compounds by reacting amino-triazole with acetyl chloride, followed by aromatic aldehydes to afford various acrylamides, demonstrating a versatile approach to triazole synthesis (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using spectroscopic techniques such as 1H NMR and IR spectroscopy, providing insights into the chemical environment and bond arrangements within the molecule. Studies like the one by Zareef et al. (2008) utilize X-ray crystallography to elucidate the structure of triazole compounds, revealing their molecular geometry and intermolecular interactions (Zareef et al., 2008).
科学的研究の応用
Synthetic Pathways and Chemical Transformations
The research surrounding compounds structurally related to 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide highlights various synthetic pathways and chemical transformations. These include the silylation of N-(2-hydroxyphenyl)acetamide leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, indicating the potential for complex molecular synthesis and structural versatility of related compounds (Lazareva et al., 2017). Similarly, the synthesis and antibacterial activities of 2-oxaisocephems, featuring a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety, reflect the medicinal chemistry applications of related structures (Tsubouchi et al., 1994).
Molecular Structure and Properties
Research on related compounds, such as the click synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles, explores the molecular structure, spectral analyses, and potential biological activities. These studies provide insight into the electronic and geometric configuration of similar molecules and their interactions at the molecular level (Ahmed et al., 2016).
Biological Activities and Applications
Compounds with structural similarities to 2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide have been explored for their potential biological activities. For instance, the synthesis and antitumor activity evaluation of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, demonstrate the exploration of these compounds in cancer research and therapy (Yurttaş et al., 2015).
Novel Synthetic Procedures
Innovative synthetic procedures for related compounds, such as the development of new pathways for the synthesis of oxazoles, underscore the continuous evolution of synthetic chemistry in creating more efficient and versatile methods for producing complex organic molecules. These advancements can facilitate the development of new drugs and materials by offering more sustainable and scalable synthetic routes (Huang et al., 1996).
特性
IUPAC Name |
2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[(1R,2S)-2-phenylcyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-23-25(21(27)24(15)13-16-8-4-2-5-9-16)14-20(26)22-19-12-18(19)17-10-6-3-7-11-17/h2-11,18-19H,12-14H2,1H3,(H,22,26)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBQHXZAMOSCY-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)NC3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N[C@@H]3C[C@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)
![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)
![methyl [(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5519551.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)
![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)
![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)


![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)

![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)
![1-[(1-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5519623.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5519636.png)
![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)